3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-3-26(4-2)19(27)17-16(24)15-14(20(21,22)23)11-13(25-18(15)28-17)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXQNPONSIBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C(N=C2S1)CC3=CC=CC=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thieno[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C20H20F3N3OS with a molar mass of 407.45 g/mol. The structure includes a thieno-pyridine core substituted with a benzyl group and a trifluoromethyl moiety, which may influence its biological interactions.
Anticancer Properties
Research has indicated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. A study highlighted that modifications in the thieno-pyridine structure could enhance cytotoxicity against cancer cells while maintaining lower toxicity toward normal cells .
Mechanism of Action:
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis: Compounds like this compound may activate apoptotic pathways through caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against various pathogens. The structural features of thieno[2,3-b]pyridines contribute to their ability to interact with microbial enzymes or DNA, leading to inhibition of growth or cell death .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thieno[2,3-b]pyridine derivatives have been explored for:
- Anti-inflammatory Effects: Certain analogs have displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antiviral Activity: Some studies suggest potential efficacy against viral infections through interference with viral replication mechanisms.
Study on Anticancer Activity
In a recent study assessing the anticancer potential of various thieno[2,3-b]pyridine derivatives, this compound was found to significantly reduce proliferation rates in A431 vulvar epidermal carcinoma cells. The compound induced apoptosis via caspase pathway activation and showed promise in overcoming drug resistance seen in conventional treatments .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the benzyl and trifluoromethyl positions significantly affected biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity |
| Alteration of alkyl chain length | Enhanced selectivity towards cancer cells |
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares key structural features and physical properties of the target compound with similar derivatives:
Key Observations :
- 6-Position : Bulky substituents (e.g., adamantyl in ) may reduce solubility but enhance target binding via hydrophobic interactions. Benzyl offers a balance between lipophilicity and steric effects.
- 2-Position : N,N-diethyl carboxamide (target) likely improves solubility in organic solvents compared to N-aryl derivatives (e.g., ).
- 4-Position : The CF₃ group is conserved across most analogs, suggesting its critical role in electronic modulation.
Spectral and Structural Analysis
- IR Spectroscopy : N-H stretches (3300–3480 cm⁻¹) and C=O peaks (1731–1740 cm⁻¹) are consistent across carboxamide derivatives .
- NMR : Aromatic protons in the 6-position benzyl group (target) would resonate near δ 7.2–7.4 ppm, similar to phenyl analogs in .
- HRMS : All compounds in –4 show [M+H]+ peaks matching calculated values, confirming structural integrity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Condensation : Use of TPR (thiophene precursors) and K₂CO₃ as a base to facilitate cyclization .
- Functionalization : Benzyl and diethylamine groups are introduced via nucleophilic substitution under anhydrous conditions.
- Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., DMF or THF) to improve yields. Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, benzyl at C6). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : HRMS (APCI) to verify molecular weight ([M + H]⁺) with <2 ppm error .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., overlapping signals in NMR)?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the amide NH and C2 carbonyl confirm carboxamide connectivity .
- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening in NH/OH regions .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the diethylamide group) by acquiring spectra at 25°C and 60°C .
Q. How can crystallographic data (e.g., space group, hydrogen bonding) inform conformational stability and intermolecular interactions?
- Methodology :
- X-ray Diffraction : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 refines anisotropic displacement parameters .
- Key Observations :
- Dihedral angles between thienopyridine and benzyl groups (e.g., ~3.89° in related analogs) indicate planarity .
- Intramolecular N–H⋯O hydrogen bonds stabilize the amide conformation .
- Intermolecular C–H⋯O bonds form chains along the [100] axis, critical for crystal packing .
Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) in biological assays?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace benzyl with pyridinyl or thiophene) to assess electronic/steric effects on activity .
- Biological Testing :
- In vitro : Screen against target enzymes (e.g., Epac1 inhibition via FRET assays) .
- In vivo : Use rodent models of cardiac stress (e.g., β-adrenergic receptor activation) with dose ranges of 1–10 mg/kg .
- Data Analysis : Correlate logP values (from HPLC retention times) with IC₅₀ to identify optimal lipophilicity .
Q. How can researchers address low solubility in pharmacological studies without altering bioactivity?
- Methodology :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤5% v/v) to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational docking predictions and experimental binding affinities?
- Methodology :
- Docking Parameters : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) .
- Mutagenesis Studies : Validate key residues (e.g., Epac1 Trp176) via alanine scanning .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS directly to refine binding models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
